Exclusive CYP1B1 Selectivity vs. Hesperetin, Eriodictyol, and Naringenin in Human CYP1 Enzyme Panel
Among six naturally occurring flavonoids tested head-to-head, only homoeriodictyol achieved exclusive, selective inhibition of human CYP1B1 (IC₅₀ 0.24 μM). Hesperetin inhibited both CYP1A1 and CYP1B1 but was O-demethylated by these enzymes, losing selectivity. Eriodictyol and naringenin were very poor inhibitors across all CYP1 isoforms (IC₅₀ >4 μM for CYP1A EROD activity) [1]. The 3′-methoxy and 4′-hydroxy substitution pattern of homoeriodictyol was identified as the key structural determinant conveying CYP1B1 selectivity [1].
| Evidence Dimension | CYP1B1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ 0.24 μM (selective for CYP1B1 only) |
| Comparator Or Baseline | Hesperetin: non-selective (metabolized by CYP1A1/1B1); Eriodictyol: IC₅₀ >4 μM (CYP1A); Naringenin: IC₅₀ >4 μM (CYP1A) |
| Quantified Difference | Homoeriodictyol IC₅₀ ~17-fold lower than eriodictyol for CYP1 isozymes, with unique CYP1B1 exclusivity |
| Conditions | Recombinant human CYP1A1, CYP1A2, CYP1B1 enzymes; ethoxyresorufin O-dealkylase (EROD) assay; 6-flavonoid panel: acacetin, diosmetin, eriodictyol, hesperetin, homoeriodictyol, naringenin |
Why This Matters
For researchers studying CYP1B1-mediated carcinogen activation or designing CYP1B1-targeted inhibitors, homoeriodictyol is the only flavanone in its class with validated exclusive CYP1B1 selectivity—eriodictyol and hesperetin cannot substitute.
- [1] Doostdar, H., Burke, M.D., & Mayer, R.T. (2000). Bioflavonoids: selective substrates and inhibitors for cytochrome P450 CYP1A and CYP1B1. Toxicology, 144(1–3), 31–38. View Source
